4-bromo-7-methoxy-1H-indole
Overview
Description
4-bromo-7-methoxy-1H-indole is a chemical compound with the molecular formula C9H8BrNO. It is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of 4-bromo-7-methoxy-1H-indole consists of a pyrrole ring fused to a benzene ring, forming a bicyclic structure known as indole. The indole nucleus is substituted at the 4-position with a bromine atom and at the 7-position with a methoxy group .Physical And Chemical Properties Analysis
4-bromo-7-methoxy-1H-indole is a compound with a molecular weight of 226.07. It is typically stored at room temperature .Scientific Research Applications
Cancer Treatment
4-bromo-7-methoxy-1H-indole derivatives have been studied for their potential in treating cancer. The indole core is a prevalent structure in many natural and synthetic compounds with anticancer properties. These derivatives can interfere with the proliferation of cancer cells and may be used to develop new chemotherapeutic agents .
Antimicrobial Activity
Research has indicated that indole derivatives exhibit significant antimicrobial activity. This makes 4-bromo-7-methoxy-1H-indole a candidate for the development of new antibiotics that could be effective against resistant strains of bacteria .
Neurodegenerative Disorders
Indoles, including 4-bromo-7-methoxy-1H-indole, are being explored for their neuroprotective effects. They may play a role in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by modulating pathways involved in neuronal survival .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them suitable for research into treatments for chronic inflammatory diseases. By modulating the immune response, these compounds could lead to new anti-inflammatory medications .
Antiviral Agents
Some indole derivatives have shown promise as antiviral agents. They can inhibit the replication of viruses, including influenza and HIV, making them valuable for the synthesis of new antiviral drugs .
Antidiabetic Effects
The potential of indole derivatives in managing diabetes is an area of interest. These compounds may affect insulin secretion or sensitivity, providing a new approach to diabetes treatment .
Synthetic Chemistry
4-bromo-7-methoxy-1H-indole serves as a synthetic intermediate in the preparation of various indole derivatives. Its reactivity allows for the creation of diverse compounds with potential applications in pharmaceuticals and materials science.
properties
IUPAC Name |
4-bromo-7-methoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEJDYPAEFIBCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676457 | |
Record name | 4-Bromo-7-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7-methoxy-1H-indole | |
CAS RN |
436091-59-7 | |
Record name | 4-Bromo-7-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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